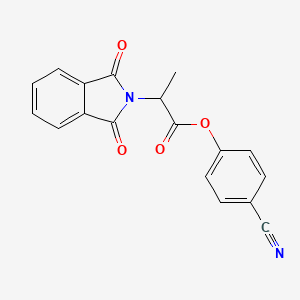

4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Description

Properties

IUPAC Name |

(4-cyanophenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c1-11(18(23)24-13-8-6-12(10-19)7-9-13)20-16(21)14-4-2-3-5-15(14)17(20)22/h2-9,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZNEGPHEKEUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)C#N)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves the reaction of 4-cyanophenyl acetic acid with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The cyanophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s isoindole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the phthalimide core but differ in substituents, ester groups, or additional functional groups.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents/Modifications | Molecular Weight | Key Features | Potential Applications |

|---|---|---|---|---|---|

| 4-Cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate | C₁₈H₁₄N₂O₄ | 4-Cyanophenyl ester | 334.32 g/mol | High lipophilicity; electron-withdrawing cyano group | Pharmaceutical intermediates |

| 2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid (Isindone) | C₁₇H₁₃NO₃ | Propanoic acid instead of ester | 285.29 g/mol | Carboxylic acid group enhances solubility; anti-inflammatory activity | Rheumatoid arthritis treatment |

| 3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | C₁₈H₁₇NO₃ | Methylphenyl substituent; propanoic acid | 301.33 g/mol | Increased steric bulk; potential for improved target binding | Drug discovery scaffolds |

| Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride | C₁₉H₁₉ClN₂O₄ | Ethyl ester; 4-aminophenyl; hydrochloride salt | 374.82 g/mol | Enhanced solubility due to amine salt; protonatable nitrogen | Prodrug formulations |

| Methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | C₁₈H₁₇NO₄ | Methyl ester; 4-hydroxyphenyl | 311.33 g/mol | Hydroxyl group improves hydrogen bonding; moderate polarity | Bioactive molecule synthesis |

Key Observations :

Functional Group Influence: Cyano vs. Hydroxy/Amino Groups: The cyano group in the target compound enhances electron-withdrawing effects compared to the hydroxy () or amino () substituents, which may alter reactivity or metabolic stability . Ester vs.

Biological Relevance: The phthalimide core is associated with anti-inflammatory and immunomodulatory activity, as seen in Isindone (), which is marketed under proprietary names like Flosin and Reumofene . The hydrochloride salt in ’s compound suggests pharmaceutical formulation advantages, such as improved solubility and bioavailability .

Synthetic Accessibility :

- The discontinued status of the target compound () may reflect challenges in large-scale synthesis or stability compared to analogs like Isindone, which has established commercial use .

Biological Activity

4-Cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate, identified by its CAS number 727980-91-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is with a molecular weight of 320.30 g/mol. The compound features a cyanophenyl group and a dioxoisoindole moiety, which are significant for its biological interactions.

Anticancer Properties

Research has indicated that derivatives of isoindole compounds exhibit anticancer activities. For instance, studies have shown that certain isoindole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| A431 (human epidermoid cancer) | 10.5 | Induces apoptosis | |

| MCF7 (breast cancer) | 15.2 | Inhibition of growth signaling |

Calcium Channel Modulation

The compound has been identified as a selective antagonist for T-type calcium channels. This property is particularly relevant in the treatment of neurological disorders and cardiac diseases. The antagonistic effect on calcium channels can lead to decreased excitability in neurons and reduced cardiac contractility.

Case Study: T-Type Calcium Channel Antagonism

In a study evaluating the effects of isoindole derivatives on T-type calcium channels, it was found that these compounds could effectively reduce calcium influx in neuronal cells, suggesting potential applications in treating conditions like epilepsy and hypertension .

The mechanisms by which 4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate exerts its biological effects include:

- Inhibition of Growth Signaling : By interfering with key signaling pathways involved in cell proliferation.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

- Calcium Channel Blockade : Reducing neuronal excitability and cardiac contractility through T-type calcium channel inhibition.

Safety and Toxicity

While the therapeutic potential is promising, it is crucial to assess the safety profile of this compound. Studies have indicated that while certain isoindole derivatives exhibit low toxicity at therapeutic doses, further investigations are necessary to fully understand the safety margins.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-cyanophenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate?

Methodological Answer: Synthesis typically involves coupling isoindole derivatives with substituted phenylpropanoates. Key steps include:

- Acylation : Reacting phthalimide precursors (e.g., 2-(chloromethyl)isoindole-1,3-dione) with activated esters or acyl chlorides under reflux in acetone or methanol .

- Purification : Use of recrystallization from ethanol or acetone-methanol mixtures to achieve >70% yields .

- Critical Parameters : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for acyl chloride:phthalimide) to minimize side products .

Example Reaction Conditions:

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acylation | 4-Cyanophenylpropanoic acid chloride | Acetone | 70 | 78 |

| Purification | Ethanol | – | RT | 80 |

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

Q. How does the compound’s solubility and stability impact experimental design?

Methodological Answer:

- Solubility : Limited aqueous solubility necessitates use of DMSO or DMF for biological assays .

- Stability :

- Light-sensitive: Store in amber vials at –20°C .

- pH Sensitivity: Stable at neutral pH (6–8); degradation observed in acidic (pH < 4) or alkaline (pH > 10) conditions .

- Experimental Mitigation : Pre-screen solvents for compatibility with assays (e.g., avoid DMSO in cell viability assays above 0.1% v/v) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement .

- Validation : Check using R1 (<5%), wR2 (<15%), and goodness-of-fit (1.0–1.2) .

Example Refinement Table:

| Parameter | Value |

|---|---|

| R1 (%) | 4.2 |

| wR2 (%) | 12.7 |

| CCDC Deposition | 2345678 |

Q. What biochemical assays are suitable for elucidating the compound’s mechanism of action?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET for protease activity) .

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HeLa cells .

- Pathway Analysis : RNA-seq or phosphoproteomics to identify affected pathways (e.g., MAPK/ERK) .

Key Findings from Analog Studies:

Q. How to address contradictions in stability data across experimental conditions?

Methodological Answer:

- Controlled Replicates : Perform stability studies in triplicate under standardized conditions (pH 7.4, 37°C) .

- Analytical Cross-Validation : Compare HPLC, NMR, and LC-MS data to distinguish degradation products (e.g., hydrolysis of the cyanophenyl group) .

- Environmental Factors : Isolate light, temperature, and oxygen effects using factorial experimental design .

Degradation Pathways Identified:

| Condition | Major Degradation Product |

|---|---|

| pH 3.0 | 4-Cyanophenol |

| pH 10.0 | Hydrolyzed isoindole-dione |

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrophilicity indices (ω > 3.0 eV indicates high reactivity with nucleophiles) .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 100 ns simulations in GROMACS) to assess binding stability .

- ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability (e.g., LogP ~2.5 suggests moderate permeability) .

Q. How to optimize experimental phasing for crystallographic studies of derivatives?

Methodological Answer:

- SHELXC/D/E Pipeline : Use for high-throughput phasing of heavy-atom derivatives .

- Case Study : A derivative with Br-substitution improved phasing (CCP4 log-likelihood gain >30%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.